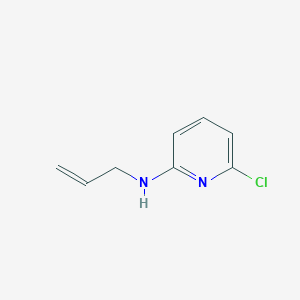

N-Allyl-6-chloro-2-pyridinamine

Description

BenchChem offers high-quality N-Allyl-6-chloro-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-6-chloro-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-2-6-10-8-5-3-4-7(9)11-8/h2-5H,1,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKUHTMBPFLEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allyl-6-chloro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-Allyl-6-chloro-2-pyridinamine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is primarily a two-step process: the formation of the precursor 2-amino-6-chloropyridine, followed by its N-allylation. This document details the experimental protocols for the key reactions, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

I. Synthesis of the Precursor: 2-Amino-6-chloropyridine

The synthesis of 2-amino-6-chloropyridine can be achieved through two primary routes: the reduction of 2-chloro-6-nitropyridine and the amination of 2,6-dichloropyridine.[1]

Route A: Reduction of 2-chloro-6-nitropyridine

This common method involves the reduction of a nitro group to an amine. A variety of reducing agents can be employed, with sodium borohydride in an alcohol solvent being a conventional choice.[1]

Experimental Protocol:

A detailed experimental protocol for this reduction is as follows:

To a solution of 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), a TAPEHA-Pd catalyst (0.015 g) is added. Sodium borohydride (NaBH4) (4.0 mmol) is then added slowly. The reaction mixture's color will gradually turn black, indicating the formation of palladium nanoparticles. The reaction is stirred continuously for 1.5 hours at room temperature under atmospheric pressure. Upon completion, the catalyst is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated under vacuum to yield 2-amino-6-chloropyridine.

Quantitative Data for Route A:

| Starting Material | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield |

| 2-chloro-6-nitropyridine | Sodium Borohydride | TAPEHA-Pd | Ethanol/Water | 1.5 hours | Room Temperature | Not Specified |

Route B: Amination of 2,6-dichloropyridine

An alternative route to 2-amino-6-chloropyridine is the nucleophilic aromatic substitution of 2,6-dichloropyridine with an amine source. This reaction is noted to selectively yield the mono-aminated product, as the introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic substitution.[1]

Experimental Protocol:

A general procedure for the amination of 2,6-dichloropyridine involves reacting it with a suitable nucleophilic amine reagent. For instance, in the synthesis of 2,3-diamino-6-methoxypyridine, a similar chloro-substituted pyridine is reacted with aqueous ammonia. While a specific protocol for the direct amination of 2,6-dichloropyridine to 2-amino-6-chloropyridine with detailed quantitative data was not found in the provided search results, a representative procedure with aqueous ammonia is described for a related compound. 2,6-Dichloro-3-nitropyridine (0.129 mole) is dissolved in methanol (50.0 ml) at room temperature, and 25.0% aqueous ammonia solution (0.179 mole) is added. The mixture is then heated to 35°–40° C for 2.0 hours.[2]

Quantitative Data for a a Related Amination Reaction:

| Starting Material | Aminating Agent | Solvent | Reaction Time | Temperature | Yield |

| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 2 hours | 35-40°C | Not specified for 2-amino-6-chloropyridine |

II. N-Allylation of 2-Amino-6-chloropyridine

The final step in the synthesis of N-Allyl-6-chloro-2-pyridinamine is the N-allylation of the precursor, 2-amino-6-chloropyridine. This is typically achieved by reacting the amino group with an allyl halide, such as allyl bromide, in the presence of a base.

Microwave-Assisted N-Allylation

Microwave-assisted synthesis offers a rapid and efficient method for N-allylation. A procedure for the allylation of a similar substrate, 2-aminobenzamide, provides a relevant experimental protocol.

Experimental Protocol:

To a mixture of 2-amino-6-chloropyridine (1 equiv) and allyl bromide (2 equiv) in 1,4-dioxane (1 mL), potassium hydroxide (KOH) (2.5 mmol) is added. The reaction mixture is then subjected to microwave irradiation (power mode) at 50 W for 7 minutes. After the reaction is complete, it is quenched with cold water. The crude product is extracted with ethyl acetate and washed with dilute HCl and distilled water. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4) and concentrated to yield N-Allyl-6-chloro-2-pyridinamine.[3][4]

Quantitative Data for Microwave-Assisted N-Allylation of a Similar Substrate:

| Starting Material | Reagent | Base | Solvent | Reaction Time | Power | Yield |

| 2-aminobenzamide | Allyl Bromide | Potassium Hydroxide | 1,4-Dioxane | 7 minutes | 50 W | 92% (for diallylated product)[4] |

III. Visualization of Synthetic Pathways

To further elucidate the synthesis process, the following diagrams, generated using the DOT language, illustrate the reaction workflows.

Caption: Synthesis pathways for the precursor 2-Amino-6-chloropyridine.

Caption: N-Allylation of 2-Amino-6-chloropyridine to yield the final product.

IV. Conclusion

The synthesis of N-Allyl-6-chloro-2-pyridinamine is a straightforward two-step process. The precursor, 2-amino-6-chloropyridine, can be reliably synthesized via the reduction of 2-chloro-6-nitropyridine or the amination of 2,6-dichloropyridine. Subsequent N-allylation, particularly through microwave-assisted methods, provides an efficient route to the final product. The experimental protocols and data presented in this guide offer a solid foundation for the successful synthesis of N-Allyl-6-chloro-2-pyridinamine for research and development purposes. Further optimization of reaction conditions may lead to improved yields and purity.

References

- 1. Page loading... [guidechem.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]

- 4. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]

"N-Allyl-6-chloro-2-pyridinamine" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative. While specific research on this particular compound is limited, its structural features, particularly the 2-aminopyridine core, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the known properties of the parent compound, 2-amino-6-chloropyridine, and extrapolates the expected characteristics and potential synthetic routes for N-Allyl-6-chloro-2-pyridinamine. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Structure and Properties

The chemical structure of N-Allyl-6-chloro-2-pyridinamine consists of a pyridine ring substituted with a chlorine atom at the 6-position and an allyl-substituted amino group at the 2-position.

Inferred Structure:

Due to the limited availability of experimental data for N-Allyl-6-chloro-2-pyridinamine, the following table summarizes the known properties of its parent compound, 2-amino-6-chloropyridine, which serves as a crucial starting material for its synthesis. These properties provide a baseline for understanding the chemical nature of the target compound.

Table 1: Physicochemical Properties of 2-Amino-6-chloropyridine

| Property | Value | Reference |

| CAS Number | 45644-21-1 | [1] |

| Molecular Formula | C5H5ClN2 | [2] |

| Molecular Weight | 128.56 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 255.7±20.0 °C (Predicted) | [1] |

| Solubility | No data available | |

| pKa | 2.76±0.24 (Predicted) | [1] |

| LogP | 1.89840 | [2] |

The introduction of the allyl group to the amino nitrogen is expected to increase the molecular weight and logP value, thereby decreasing its polarity and potentially affecting its solubility in aqueous media. The reactivity of the allyl group also introduces possibilities for further chemical modifications.

Synthesis

A plausible and common method for the synthesis of N-Allyl-6-chloro-2-pyridinamine is the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a base.

General Reaction Scheme:

Experimental Protocol: N-Alkylation of 2-Amino-6-chloropyridine

The following is a generalized experimental protocol for the N-alkylation of an aminopyridine, which can be adapted for the synthesis of N-Allyl-6-chloro-2-pyridinamine.

Materials:

-

2-Amino-6-chloropyridine

-

Allyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 2-amino-6-chloropyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified period to allow for the deprotonation of the amino group.

-

Add allyl bromide dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-Allyl-6-chloro-2-pyridinamine.

Note: Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve a good yield and minimize side products, such as dialkylation.

Spectral Data

Table 2: Predicted Spectral Data for N-Allyl-6-chloro-2-pyridinamine

| Spectrum | Expected Signals |

| ¹H NMR | Signals corresponding to the pyridine ring protons, a doublet for the two protons of the -CH2- group, a multiplet for the methine proton of the allyl group, and two distinct signals for the terminal vinyl protons. A broad singlet for the N-H proton would also be expected. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring and the three carbons of the allyl group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C8H9ClN2). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. |

Biological Activity

While there is no specific information on the biological activity of N-Allyl-6-chloro-2-pyridinamine, the 2-aminopyridine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.[5][6] The presence of the allyl group could modulate the biological activity and pharmacokinetic properties of the parent molecule. Further research would be required to explore the potential therapeutic applications of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of N-Allyl-6-chloro-2-pyridinamine.

Caption: Workflow for the synthesis and characterization of N-Allyl-6-chloro-2-pyridinamine.

Conclusion

N-Allyl-6-chloro-2-pyridinamine represents an interesting synthetic target within the broader class of 2-aminopyridine derivatives. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on the well-established chemistry of its parent compound. The versatile 2-aminopyridine core, coupled with the reactive allyl group, suggests that this compound could be a valuable building block for the development of novel molecules with potential applications in drug discovery and materials science. Further investigation into its synthesis, properties, and biological activity is warranted.

References

N-Allyl-6-chloro-2-pyridinamine: A Technical Overview of Potential Antimicrobial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative belonging to a class of compounds recognized for their diverse biological activities. While specific mechanistic data for N-Allyl-6-chloro-2-pyridinamine is not extensively available in current literature, this technical guide synthesizes information from structurally related 2-aminopyridine and chloropyridine derivatives to postulate its potential mechanisms of action, with a primary focus on antimicrobial effects. This document outlines hypothesized biological targets, summarizes representative quantitative data from analogous compounds, provides a generalized experimental protocol for antimicrobial susceptibility testing, and visualizes potential signaling pathways and experimental workflows. It is important to note that the information presented herein is largely based on extrapolation from related chemical entities and serves as a foundational guide for future research into this specific molecule.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known to interact with various biological targets[3][4]. The introduction of a chloro-substituent and an N-allyl group to this scaffold, as in N-Allyl-6-chloro-2-pyridinamine, is expected to modulate its physicochemical properties and biological activity. This guide explores the potential mechanism of action of N-Allyl-6-chloro-2-pyridinamine by examining the established activities of its structural analogs.

Hypothesized Mechanism of Action

Based on the known biological activities of related 2-aminopyridine and chloropyridine derivatives, the primary mechanism of action for N-Allyl-6-chloro-2-pyridinamine is likely to be antimicrobial. Several potential pathways and molecular targets can be postulated:

-

Inhibition of DNA Synthesis: Certain fused pyridine derivatives, such as imidazopyridines, have been shown to target bacterial DNA gyrase and topoisomerase IV[5]. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The pyridine core of N-Allyl-6-chloro-2-pyridinamine could potentially interact with the ATP-binding sites of these enzymes.

-

Disruption of Cell Wall Integrity: Some pyridine-containing compounds have been reported to interfere with bacterial cell wall synthesis[5]. This could occur through the inhibition of key enzymes involved in peptidoglycan biosynthesis.

-

Membrane Disruption: The lipophilic nature of the allyl group and the pyridine ring may facilitate the insertion of the molecule into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.

-

Enzyme Inhibition: The electrophilic nature of the chlorinated pyridine ring could lead to covalent modification and inactivation of essential bacterial enzymes, such as those involved in metabolic pathways or virulence factor production.

Quantitative Data Summary (Illustrative)

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Substituted 2-Aminopyridines | Staphylococcus aureus (MRSA) | 8 - 64 | Vancomycin | 1 - 2 |

| Escherichia coli | 16 - 128 | Ciprofloxacin | 0.015 - 1 | |

| Pseudomonas aeruginosa | 32 - >256 | Gentamicin | 0.5 - 4 | |

| Candida albicans | 16 - 64 | Fluconazole | 0.25 - 4 |

Note: The data presented in this table is illustrative and compiled from general findings for the 2-aminopyridine class of compounds. Actual values for N-Allyl-6-chloro-2-pyridinamine may vary significantly.

Experimental Protocols

The following is a generalized experimental protocol for determining the antimicrobial susceptibility of a compound like N-Allyl-6-chloro-2-pyridinamine.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (N-Allyl-6-chloro-2-pyridinamine)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Grow microbial cultures overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate a hypothesized mechanism of action and a typical experimental workflow.

Caption: Hypothesized antimicrobial mechanisms of action for N-Allyl-6-chloro-2-pyridinamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Allyl-6-chloro-2-pyridinamine and its Precursor

Introduction

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This technical guide presents a summary of available spectroscopic data for the related compound, 2-Amino-6-chloropyridine, and provides standardized protocols for the spectroscopic analysis of N-Allyl-6-chloro-2-pyridinamine.

Spectroscopic Data of 2-Amino-6-chloropyridine

The following tables summarize the available spectroscopic data for 2-Amino-6-chloropyridine, which can be used as a comparative baseline for the analysis of its N-allyl derivative.

Table 1: ¹H NMR Data for 2-Amino-6-chloropyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: While specific peak assignments and multiplicities were not detailed in the search results, ¹H NMR spectra for 2-Amino-6-chloropyridine are referenced, indicating their existence.[1]

Table 2: IR Absorption Bands for 2-Amino-6-chloropyridine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in search results | N-H stretching (amine) |

| C=N stretching (pyridine ring) | |

| C=C stretching (pyridine ring) | |

| C-Cl stretching |

Note: IR spectra for 2-Amino-6-chloropyridine are available, often obtained using KBr pellet or ATR techniques.[2]

Table 3: Mass Spectrometry Data for 2-Amino-6-chloropyridine

| m/z | Interpretation |

| 128.56 | Molecular Ion [M]⁺ (Calculated)[2][5] |

Note: The molecular weight of 2-Amino-6-chloropyridine is 128.56 g/mol .[2][5] Mass spectra are available, typically generated through electron ionization (EI).[9]

Hypothetical Experimental Protocols for N-Allyl-6-chloro-2-pyridinamine

The following are detailed methodologies for acquiring the spectroscopic data for N-Allyl-6-chloro-2-pyridinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

N-Allyl-6-chloro-2-pyridinamine sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]

-

High-quality 5 mm NMR tubes[11]

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[10][11]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

If required, add a small amount of an internal standard like TMS.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Wipe the outside of the NMR tube to remove any contaminants.

-

Place the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure high-resolution data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

N-Allyl-6-chloro-2-pyridinamine sample (a small, solid amount)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: Thin Solid Film

Materials:

-

N-Allyl-6-chloro-2-pyridinamine sample (~50 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)[14]

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Dissolve a small amount of the sample in a few drops of a volatile solvent.[14]

-

Apply a drop of the solution to the surface of a clean salt plate.[14]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

N-Allyl-6-chloro-2-pyridinamine sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Sample vials

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent. A typical concentration is around 1 mg/mL, which is then further diluted.[15]

-

Ensure the sample is free of any particulate matter by filtration if necessary.[15]

-

Introduce the sample into the mass spectrometer. For EI, the sample is vaporized in a vacuum before ionization.[16][17] For ESI, the solution is introduced directly.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[17]

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural confirmation of N-Allyl-6-chloro-2-pyridinamine relies on a multi-faceted analytical approach employing NMR, IR, and MS. While direct spectroscopic data for this specific compound is not widely published, the data for its precursor, 2-Amino-6-chloropyridine, provides a valuable starting point for researchers. The standardized protocols outlined in this guide offer a robust framework for obtaining high-quality spectroscopic data, which is essential for the accurate characterization of novel chemical entities in the field of drug discovery and development.

References

- 1. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]

- 6. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 7. 45644-21-1 Cas No. | 2-Amino-6-chloropyridine | Apollo [store.apolloscientific.co.uk]

- 8. 2-Amino-6-chloropyridine 45644-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. amherst.edu [amherst.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of N-Allyl-6-chloro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine derivative. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a pharmaceutical agent. These characteristics influence bioavailability, formulation, and shelf-life. This document outlines the core principles and methodologies for conducting comprehensive solubility and stability studies on this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its absorption and formulation feasibility. While specific data for N-Allyl-6-chloro-2-pyridinamine is pending, the solubility of the parent compound, 2-aminopyridine, and related derivatives provides valuable insights. 2-Aminopyridine is soluble in water, alcohol, benzene, and ether[1][2]. The solubility of 2-aminopyridine has been determined in a range of solvents, showing that it increases with temperature and is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF)[3].

Predicted Solubility Characteristics of N-Allyl-6-chloro-2-pyridinamine

The introduction of an allyl group and a chlorine atom to the 2-aminopyridine scaffold is expected to modify its solubility profile:

-

Aqueous Solubility: The allyl group, being nonpolar, will likely decrease aqueous solubility compared to 2-aminopyridine. The chloro group's effect is more complex, potentially decreasing solubility due to its hydrophobic nature, although it can also participate in polar interactions. The overall aqueous solubility is anticipated to be pH-dependent due to the basicity of the pyridine ring nitrogen.

-

Organic Solvent Solubility: Increased lipophilicity from the allyl and chloro substituents would suggest enhanced solubility in nonpolar organic solvents. Solubility in polar organic solvents will depend on a balance of factors including hydrogen bonding capacity and overall polarity.

Quantitative Solubility Data of an Analogous Compound

The following table summarizes the mole fraction solubility (x₁) of 2-aminopyridine in various solvents at different temperatures, providing a baseline for comparison.

| Solvent | 10²x₁ (273.15 K) | 10²x₁ (283.15 K) | 10²x₁ (293.15 K) | 10²x₁ (303.15 K) | 10²x₁ (313.15 K) |

| Methanol | 20.15 | 23.56 | 27.54 | 32.19 | 37.61 |

| Ethanol | 16.51 | 19.53 | 23.01 | 27.05 | 31.74 |

| n-Propanol | 14.72 | 17.41 | 20.56 | 24.23 | 28.51 |

| Isopropanol | 8.89 | 10.74 | 12.92 | 15.48 | 18.47 |

| n-Butanol | 13.01 | 15.42 | 18.25 | 21.56 | 25.43 |

| Acetonitrile | 5.31 | 6.55 | 8.04 | 9.82 | 11.93 |

| DMF | 22.87 | 26.54 | 30.71 | 35.48 | 40.91 |

| NMP | 24.33 | 28.21 | 32.65 | 37.73 | 43.53 |

| Cyclohexane | 0.11 | 0.15 | 0.21 | 0.28 | 0.38 |

Data adapted from the Journal of Chemical & Engineering Data for 2-aminopyridine[3].

Experimental Protocol for Solubility Determination

A standard shake-flask method is recommended for determining the equilibrium solubility of N-Allyl-6-chloro-2-pyridinamine.

Methodology:

-

Preparation: Add an excess amount of the crystalline compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to permit the settling of undissolved solids. Carefully withdraw an aliquot of the supernatant and filter it through a sub-micron filter (e.g., 0.22 µm) to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in terms of mg/mL or mol/L.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[4][5][6].

Potential Degradation Pathways

Based on the structure of N-Allyl-6-chloro-2-pyridinamine, the following degradation pathways are plausible:

-

Hydrolysis: The chloro-substituted pyridine ring may be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis can be significant[7].

-

Oxidation: The allyl group is a potential site for oxidation, which can lead to the formation of epoxides, diols, or cleavage of the double bond[8][9][10][11][12]. The aminopyridine ring itself may also be susceptible to oxidation.

-

Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or visible light could induce degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex[6].

A. Hydrolytic Stability

-

Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Stress Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

B. Oxidative Stability

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Stress Conditions: Store the solution at room temperature or slightly elevated temperature.

-

Analysis: Monitor the reaction over time by HPLC.

C. Photostability

-

Sample Preparation: Expose the solid compound and its solution in a chemically inert, transparent container to a light source.

-

Stress Conditions: According to ICH Q1B guidelines, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[13][14][15][16][17]. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze the exposed and control samples by HPLC.

Biological Context and Signaling Pathway

While the specific biological target of N-Allyl-6-chloro-2-pyridinamine is not established, related 2-aminopyridine derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS)[18]. nNOS is an enzyme that synthesizes nitric oxide (NO), a key signaling molecule in the nervous system. Inhibition of nNOS is a therapeutic strategy for various neurological disorders.

The diagram below illustrates a conceptual signaling pathway where a compound like N-Allyl-6-chloro-2-pyridinamine could act as an nNOS inhibitor.

References

- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biomedres.us [biomedres.us]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. q1scientific.com [q1scientific.com]

- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iagim.org [iagim.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. q1scientific.com [q1scientific.com]

- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of N-Allyl-6-chloro-2-pyridinamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the potential biological activities of the chemical compound N-Allyl-6-chloro-2-pyridinamine. Extensive literature and patent searches reveal a notable absence of direct biological data for this specific molecule. However, significant insights can be gleaned from the study of structurally related 6-chloropyridin-2-amine derivatives. This whitepaper summarizes the known biological activities of these analogs, focusing primarily on their antimicrobial and anticancer properties. Detailed experimental methodologies and quantitative data are presented to guide future research and development efforts involving N-Allyl-6-chloro-2-pyridinamine. The information herein suggests that this compound warrants investigation as a potential antimicrobial and anticancer agent.

Introduction

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative. The pyridine nucleus is a common scaffold in medicinal chemistry, with a broad range of documented pharmacological activities. The presence of a chlorine atom at the 6-position and an allyl group at the 2-amino position suggests the potential for diverse biological interactions. While direct studies on N-Allyl-6-chloro-2-pyridinamine are not publicly available, a review of its structural analogs provides a strong foundation for predicting its potential therapeutic applications.

Synthesis of Related Compounds

The synthesis of N-Allyl-6-chloro-2-pyridinamine would likely start from 2-amino-6-chloropyridine. A general synthetic route for related 6-chloro-pyridin-2-yl-amine derivatives involves the reaction of 2-amino-6-chloropyridine with various aldehydes.[1]

Potential Biological Activities based on Structural Analogs

Antimicrobial Activity

A significant body of research points to the antimicrobial potential of 6-chloro-pyridin-2-yl-amine derivatives. These compounds have been screened against a variety of pathogenic bacteria and fungi.

Nagashree et al. synthesized a series of 6-chloro-pyridin-2-yl-amine derivatives and evaluated their in vitro antimicrobial activity.[1][2] The studies showed that these compounds exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Fusarium oxysporum.[1]

Table 1: Antimicrobial Activity of 6-chloro-pyridin-2-yl-amine Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| 3a | Bacillus subtilis | 18 |

| Staphylococcus aureus | 20 | |

| Xanthomonas campestris | 16 | |

| Escherichia coli | 14 | |

| Fusarium oxysporum | 15 | |

| 3f | Bacillus subtilis | 22 |

| Staphylococcus aureus | 24 | |

| Xanthomonas campestris | 20 | |

| Escherichia coli | 18 | |

| Fusarium oxysporum | 19 | |

| 3h | Bacillus subtilis | 20 |

| Staphylococcus aureus | 22 | |

| Xanthomonas campestris | 18 | |

| Escherichia coli | 16 | |

| Fusarium oxysporum | 17 | |

| Streptomycin (Control) | Bacillus subtilis | 25 |

| Staphylococcus aureus | 28 | |

| Xanthomonas campestris | 24 | |

| Escherichia coli | 22 | |

| Nystatin (Control) | Fusarium oxysporum | 24 |

Source: Nagashree, S., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.[1]

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.

Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer agents. While no direct anticancer data exists for N-Allyl-6-chloro-2-pyridinamine, related structures have shown promising results. For instance, various substituted pyridines and pyrimidines have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][4][5][6]

Derivatives of 3-amino-6-chloro-1,1-dioxo-1,4,2-benzodithiazine, which contain a 6-chloro-substituted aromatic ring, have been evaluated for their in vitro anticancer activity against 60 human cancer cell lines.[4] One of the most active compounds from this series, 5h , showed significant cytotoxic effects against ovarian and breast cancer cell lines.[4]

Table 2: Anticancer Activity of a Related 6-chloro Derivative (Compound 5h)

| Cancer Cell Line | Growth Inhibition (%) |

| Ovarian Cancer (OVCAR-3) | 100 (Lethal) |

| Breast Cancer (MDA-MB-468) | 53 |

| Prostate Cancer (DU-145) | 47 |

| Colon Cancer (SW-620) | 40 |

| Renal Cancer (TK-10) | 35 |

Source: Sławiński, J., et al. (2017). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study.[4]

The standard protocol for the National Cancer Institute's 60 human tumor cell line screen is a well-established method for identifying novel anticancer compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. alliedacademies.org [alliedacademies.org]

"N-Allyl-6-chloro-2-pyridinamine" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, proposed synthesis, and potential biological screening workflow for N-Allyl-6-chloro-2-pyridinamine. The information is tailored for professionals in research and drug development.

Chemical Identifiers

Quantitative data and chemical identifiers are crucial for the accurate identification and handling of chemical compounds. The following tables summarize the key identifiers for N-Allyl-6-chloro-2-pyridinamine and its likely precursor, 2-Amino-6-chloropyridine.

Table 1: Chemical Identifiers for N-Allyl-6-chloro-2-pyridinamine

| Identifier | Value | Reference |

| CAS Number | 791095-96-0 | [1] |

| Chemical Name | N-Allyl-6-chloro-2-pyridinamine | |

| Molecular Formula | C₈H₉ClN₂ | |

| Molecular Weight | 168.62 g/mol |

Table 2: Chemical Identifiers for 2-Amino-6-chloropyridine

| Identifier | Value | Reference |

| CAS Number | 45644-21-1 | [2][3][4][5] |

| IUPAC Name | 6-chloropyridin-2-amine | [2][5] |

| Molecular Formula | C₅H₅ClN₂ | [2][3][4][6] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| Melting Point | 69-73 °C | [3] |

| Boiling Point | 255.7±20.0 °C (Predicted) | [3] |

| InChI Key | OBYJTLDIQBWBHM-UHFFFAOYSA-N | [2][3][5] |

| SMILES | C1=CC(=NC(=C1)Cl)N | [2] |

| Synonyms | 6-Chloro-2-pyridinamine, 2-Chloro-6-aminopyridine | [2][3] |

Proposed Experimental Protocol: Synthesis of N-Allyl-6-chloro-2-pyridinamine

While a specific protocol for the synthesis of N-Allyl-6-chloro-2-pyridinamine was not found in the literature, a plausible method can be inferred from general synthetic procedures for related N-substituted pyridinamines. The following proposed protocol is based on the reaction of 2-amino-6-chloropyridine with an allyl halide.

Objective: To synthesize N-Allyl-6-chloro-2-pyridinamine via nucleophilic substitution.

Materials:

-

2-Amino-6-chloropyridine

-

Allyl bromide (or allyl chloride)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the reaction mixture and stir for a short period to deprotonate the amino group.

-

Addition of Allyl Halide: Slowly add allyl bromide to the stirring mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically heated to facilitate completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of N-Allyl-6-chloro-2-pyridinamine.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the proposed synthesis workflow and a general workflow for antimicrobial screening, a potential application for this class of compounds.

Caption: Proposed synthesis workflow for N-Allyl-6-chloro-2-pyridinamine.

Derivatives of 6-chloro-pyridin-2-ylamine have shown antimicrobial activity.[7] The following diagram outlines a general workflow for screening new compounds, such as N-Allyl-6-chloro-2-pyridinamine, for such biological activity.

Caption: General workflow for antimicrobial activity screening.

References

- 1. N-Allyl-6-chloro-2-pyridinamine CAS#: 791095-96-0 [chemicalbook.com]

- 2. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Amino-6-chloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Allyl-6-chloro-2-pyridinamine: A Technical Review of Synthesis, Potential Biological Activities, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Allyl-6-chloro-2-pyridinamine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this review focuses on established synthetic methodologies for its preparation, based on analogous N-allyl-2-aminopyridine compounds. Furthermore, it explores the potential biological activities, including antimicrobial and antiproliferative effects, by examining data from structurally similar molecules. Detailed experimental protocols for both synthesis and biological evaluation are presented to facilitate further research. This guide also includes visualizations of a proposed synthetic workflow and a hypothetical signaling pathway to provide a foundational understanding for researchers entering this area of study.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] The 2-aminopyridine moiety, in particular, is a privileged structure known to exhibit antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[1][2] The introduction of an N-allyl group can modulate a compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its therapeutic index.

-

Proposing a detailed synthetic protocol based on established N-allylation methods for 2-aminopyridines.

-

Summarizing the biological activities of structurally related N-allyl-2-aminopyridine and 2-amino-6-chloropyridine derivatives.

-

Providing detailed, adaptable experimental protocols for the synthesis and biological evaluation of this class of compounds.

-

Visualizing the proposed synthetic pathway and a hypothetical mechanism of action based on the activities of analogous compounds.

Synthesis of N-Allyl-6-chloro-2-pyridinamine

The synthesis of N-Allyl-6-chloro-2-pyridinamine can be readily achieved through the N-allylation of the commercially available starting material, 2-amino-6-chloropyridine. Microwave-assisted organic synthesis offers a rapid and efficient method for this transformation.

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for N-Allyl-6-chloro-2-pyridinamine.

Detailed Experimental Protocol: Microwave-Assisted N-Allylation

This protocol is adapted from a general procedure for the N-allylation of (het)aryl aminoamides.[3]

Materials:

-

2-Amino-6-chloropyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

To a microwave reactor vessel, add 2-amino-6-chloropyridine (1.0 mmol, 1 equiv.), anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.), and anhydrous acetonitrile (5 mL).

-

Add allyl bromide (1.2 mmol, 1.2 equiv.) to the suspension.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 W for 10-30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-Allyl-6-chloro-2-pyridinamine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities (Based on Analogous Compounds)

Direct biological data for N-Allyl-6-chloro-2-pyridinamine is not available. However, the known activities of structurally similar compounds suggest potential for antimicrobial and antiproliferative effects.

Antimicrobial Activity

Derivatives of 2-aminopyridine have demonstrated activity against a range of bacterial and fungal pathogens.[2][4] The introduction of different substituents on the pyridine ring and the amino group can significantly influence the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives

| Compound/Derivative Class | Organism(s) | Activity Metric | Value (µg/mL) | Reference |

| 2-amino-3-cyanopyridine derivative 2c | Staphylococcus aureus | MIC | 0.039 | [2] |

| 2-amino-3-cyanopyridine derivative 2c | Bacillus subtilis | MIC | 0.039 | [2] |

| Fused Pyrano[2,3-b]Pyridine derivative 8 | Staphylococcus aureus | % Inhibition | >90% | [5] |

| Thiazolopyridine derivatives | Gram-positive & Gram-negative bacteria | High Activity | Not specified | [4] |

Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.

Antiproliferative Activity

The pyridine scaffold is present in many anticancer agents, and various 2-aminopyridine derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[1][6][7]

Table 2: Antiproliferative Activity of Structurally Related Pyridine Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Pyridine derivative 67 | A375 (Melanoma) | IC₅₀ | 0.0017 | [6] |

| Pyridine derivative 68 | A375 (Melanoma) | IC₅₀ | 0.0028 | [6] |

| Pyridine derivative 19 | MCF7 (Breast) | IC₅₀ | 4.75 | [6] |

| Pyridine derivative 20 | MCF7 (Breast) | IC₅₀ | 0.91 | [6] |

| Spiro-pyridine derivative 7 | Caco-2 (Colon) | IC₅₀ | 7.83 | [8] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid 7b | MCF-7 (Breast) | IC₅₀ | 0.48 | [9] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid 7b | HeLa (Cervical) | IC₅₀ | 0.74 | [9] |

Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]

Materials:

-

Test compound (N-Allyl-6-chloro-2-pyridinamine)

-

Bacterial/Fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiproliferative Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (N-Allyl-6-chloro-2-pyridinamine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Mechanism of Action

The precise mechanism of action for N-Allyl-6-chloro-2-pyridinamine is unknown. However, based on the antiproliferative activity of related pyridine derivatives, a plausible hypothesis is the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and death. Some pyridine derivatives have been shown to inhibit protein kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[8][9]

Caption: Hypothetical signaling pathway for the antiproliferative activity.

Conclusion and Future Directions

N-Allyl-6-chloro-2-pyridinamine represents an under-explored molecule with potential for development as a novel therapeutic agent. Based on the established biological activities of related 2-aminopyridine derivatives, it is plausible that this compound may exhibit valuable antimicrobial and antiproliferative properties. This technical guide provides a foundational framework for initiating research on N-Allyl-6-chloro-2-pyridinamine, including a reliable synthetic method and standard protocols for biological evaluation.

Future research should focus on:

-

The successful synthesis and full characterization of N-Allyl-6-chloro-2-pyridinamine.

-

In vitro screening of the compound against a panel of clinically relevant bacterial and fungal strains.

-

Evaluation of its antiproliferative activity against a diverse range of human cancer cell lines.

-

Elucidation of its mechanism of action through studies on its effects on specific cellular pathways and molecular targets.

The information compiled in this document serves as a catalyst for further investigation into this promising area of medicinal chemistry.

References

- 1. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Allyl-6-chloro-2-pyridinamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Allyl-6-chloro-2-pyridinamine, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details its synthesis, physicochemical properties, and potential applications, supported by a representative experimental protocol and characterization data.

Physicochemical Properties and Safety Information

N-Allyl-6-chloro-2-pyridinamine (CAS No. 791095-96-0) is a substituted aminopyridine derivative. A summary of its key properties is provided below.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.63 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol | General knowledge |

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling N-Allyl-6-chloro-2-pyridinamine. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of N-Allyl-6-chloro-2-pyridinamine

The synthesis of N-Allyl-6-chloro-2-pyridinamine is typically achieved through the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a suitable base. This reaction is a standard nucleophilic substitution where the amino group of the pyridine derivative acts as the nucleophile.

Experimental Protocol: N-allylation of 2-amino-6-chloropyridine

This protocol is a representative method for the synthesis of N-Allyl-6-chloro-2-pyridinamine.

Materials:

-

2-Amino-6-chloropyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford N-Allyl-6-chloro-2-pyridinamine as the final product.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-Allyl-6-chloro-2-pyridinamine based on the provided protocol and data from similar reactions.

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.45 (t, 1H, Ar-H), ~6.60 (d, 1H, Ar-H), ~6.45 (d, 1H, Ar-H), ~5.95 (m, 1H, -CH=), ~5.25 (dd, 1H, =CH₂), ~5.15 (dd, 1H, =CH₂), ~4.00 (d, 2H, -CH₂-), ~4.80 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158.0, ~149.0, ~139.0, ~134.0, ~117.0, ~111.0, ~106.0, ~46.0 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₈H₁₀ClN₂⁺: 169.05, found: 169.1 |

Applications in Organic Synthesis and Drug Discovery

N-Allyl-6-chloro-2-pyridinamine is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The allyl group can undergo various transformations, and the chloro-substituted pyridine core is a common scaffold in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][]

Potential Workflow in Drug Discovery

The following diagram illustrates a potential workflow for the utilization of N-Allyl-6-chloro-2-pyridinamine in a drug discovery program.

Caption: Drug discovery workflow utilizing N-Allyl-6-chloro-2-pyridinamine.

This workflow highlights the journey from the initial synthesis of the core scaffold to the identification and development of a potential drug candidate. The amenability of the allyl and chloro functionalities to various coupling reactions allows for the generation of a diverse library of derivatives for biological screening.

Conclusion

N-Allyl-6-chloro-2-pyridinamine serves as a key intermediate in organic synthesis with significant potential in the field of medicinal chemistry. The straightforward synthetic protocol and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of biological activities. The provided application notes and protocols aim to facilitate its use in research and development settings.

References

Application Notes and Protocols: N-Allyl-6-chloro-2-pyridinamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-6-chloro-2-pyridinamine is a versatile bifunctional reagent with significant potential in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The presence of a reactive chlorine atom at the 6-position and a nucleophilic N-allyl amino group at the 2-position on the pyridine ring allows for selective functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to modify this core structure at multiple positions through cross-coupling enables the exploration of vast chemical space and the fine-tuning of pharmacological properties. This document provides detailed application notes and representative protocols for the use of N-Allyl-6-chloro-2-pyridinamine and related 2-amino-6-chloropyridine derivatives in key cross-coupling reactions.

Key Applications in Drug Development

-

Lead Optimization: The chloro and amino functionalities of N-Allyl-6-chloro-2-pyridinamine serve as handles for the introduction of diverse substituents, allowing for systematic structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery: This molecule can be used as a core fragment, which can be elaborated through cross-coupling to build more complex and potent drug candidates.

-

Combinatorial Chemistry: The sequential and selective nature of cross-coupling reactions on this scaffold is amenable to the creation of large compound libraries for high-throughput screening.

Cross-Coupling Strategies

N-Allyl-6-chloro-2-pyridinamine offers two primary sites for cross-coupling reactions:

-

C-Cl Bond Activation (at C6): The chlorine atom can be displaced through various palladium- or nickel-catalyzed C-C cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as C-N cross-coupling reactions like the Buchwald-Hartwig amination.

-

N-H Bond Activation (at N2): The secondary amine can participate in Buchwald-Hartwig amination to form tertiary amines, or be used in other coupling protocols.

The reactivity of each site can be selectively controlled by the choice of catalyst, ligands, and reaction conditions.

Data Presentation: Representative Cross-Coupling Reactions of 2-Amino-6-halopyridines

While specific quantitative data for N-Allyl-6-chloro-2-pyridinamine is not extensively available in the literature, the following tables summarize representative yields for cross-coupling reactions of structurally similar 2-amino-6-halopyridine substrates. This data provides a benchmark for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-2-aminopyridine Derivatives

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 78 |

Table 2: Buchwald-Hartwig Amination of 6-Chloro-2-aminopyridine Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75 |

| 3 | Benzylamine | RuPhos-Pd-G3 (3) | - | LHMDS | THF | 65 | 91 |

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that can be adapted for N-Allyl-6-chloro-2-pyridinamine.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between a 6-chloro-2-aminopyridine derivative and an arylboronic acid.

Materials:

-

N-Allyl-6-chloro-2-pyridinamine (or related 6-chloro-2-aminopyridine)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add N-Allyl-6-chloro-2-pyridinamine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Add anhydrous toluene (5 mL) and water (0.5 mL).

-

The flask is sealed and the reaction mixture is stirred and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-2-(N-allylamino)pyridine.

Protocol 2: Buchwald-Hartwig Amination of the N-H Bond

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an N-substituted-2-aminopyridine with an aryl halide. This can be adapted to couple an aryl group to the amino function of N-Allyl-6-chloro-2-pyridinamine.

Materials:

-

N-Allyl-6-chloro-2-pyridinamine

-

Aryl bromide (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).

-

Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

-

To this mixture, add N-Allyl-6-chloro-2-pyridinamine (1.0 mmol), the aryl bromide (1.1 mmol), and sodium tert-butoxide (1.4 mmol).

-

Seal the flask and heat the reaction mixture to 100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-allyl-N-aryl-6-chloro-2-pyridinamine.

Visualizations

The following diagrams illustrate the general experimental workflows for the described cross-coupling reactions.

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Application Notes and Protocols for 6-Chloro-2-pyridinamine Derivatives in Medicinal Chemistry

Application Notes

Derivatives of 6-chloro-2-pyridinamine represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The presence of the chloropyridine ring is a key feature in many compounds with pharmaceutical applications[1]. These derivatives have been primarily investigated for their potential as antimicrobial and anticancer agents.

1. Antimicrobial Applications

Substituted 6-chloro-2-pyridinamine and related 2-aminopyridine compounds have shown promising activity against various pathogenic microbes.

-

Antibacterial Activity: Schiff base derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria[2]. Further substituted 2-amino-3-cyanopyridine derivatives have shown particularly high potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range[3].

-

Antifungal Activity: Certain derivatives have also been screened for antifungal properties, showing activity against pathogenic strains like Fusarium oxysporum[2].

The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The lipophilicity and electronic properties conferred by different substituents on the pyridinamine core play a crucial role in their antimicrobial potency.

2. Anticancer Applications and Enzyme Inhibition

The 2-aminopyridine scaffold is a privileged structure in the design of anticancer agents, often functioning through the inhibition of key enzymes involved in cancer progression.

-

Telomerase Inhibition: Certain 2-chloro-pyridine derivatives have been identified as potent inhibitors of telomerase, an enzyme crucial for the immortalization of cancer cells. Inhibition of telomerase can lead to telomere shortening and ultimately trigger apoptosis or senescence in tumor cells[4].

-